N-(4-Aminophenyl)butane-1-sulfonamide
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Overview
Description
N-(4-Aminophenyl)butane-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminophenyl group attached to a butane-1-sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)butane-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)butane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Aminophenyl)butane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: A simpler analog with similar functional groups.
N-(4-Aminophenyl)methanesulfonamide: A related compound with a shorter alkyl chain.
N-(4-Aminophenyl)ethane-1-sulfonamide: Another analog with a different alkyl chain length.
Uniqueness
N-(4-Aminophenyl)butane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butane-1-sulfonamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-(4-aminophenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 |
InChI Key |
MRJOJGLUCZDCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
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